molecular formula C9H8N2O2 B13913229 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde

7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde

Cat. No.: B13913229
M. Wt: 176.17 g/mol
InChI Key: CRPUXYYEVQCMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a methoxy group at the 7th position and a carboxaldehyde group at the 1st position

Preparation Methods

The synthesis of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves cyclocondensation reactions. One common synthetic route starts with the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

    7-Methoxyimidazo[1,2-a]pyridine: Similar in structure but with different positional isomerism, leading to different chemical and biological properties.

    7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in different reactivity and applications.

    7-Methylimidazo[1,2-a]pyridine:

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxyimidazo[1,5-a]pyridine-1-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-3-11-6-10-8(5-12)9(11)4-7/h2-6H,1H3

InChI Key

CRPUXYYEVQCMPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=CN2C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.